
Dec-1-ene-3,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-1-ene-3,5-diyne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This compound belongs to the class of enediynes, which are known for their unique chemical properties and reactivity. Enediynes are particularly notable for their applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dec-1-ene-3,5-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the coupling of bromo-substituted 1,3-enynes through hydroboration followed by hydride addition . This method ensures the formation of the desired enediyne structure with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dec-1-ene-3,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Dec-1-ene-3,5-diyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dec-1-ene-3,5-diyne involves its ability to undergo cyclization reactions, such as the Bergman cyclization . This reaction generates highly reactive diradicals that can interact with various molecular targets, including DNA. The diradicals abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dec-1-ene-3,5-diyne include other enediynes and alkynes, such as:
- Hex-3-ene-1,5-diyne
- Oct-3-ene-1,5-diyne
- 1,3-Butadiyne
Uniqueness
This compound is unique due to its specific molecular structure, which combines both double and triple bonds. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
57365-51-2 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
dec-1-en-3,5-diyne |
InChI |
InChI=1S/C10H12/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8H2,2H3 |
Clave InChI |
UTQSGNPQXHKLFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


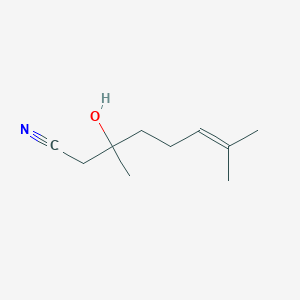
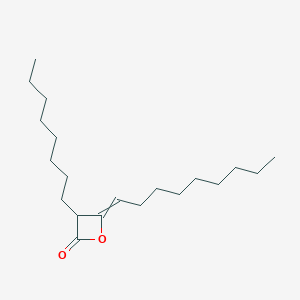
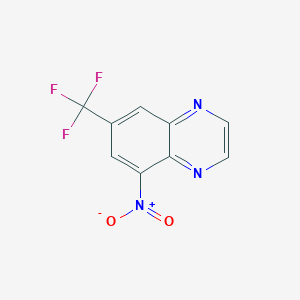
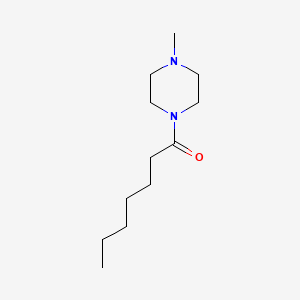
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)


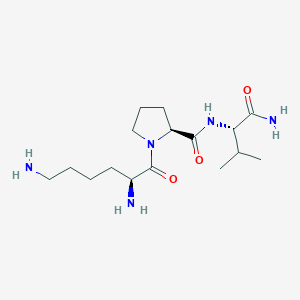
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
